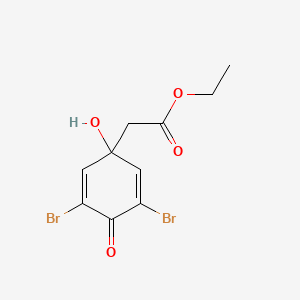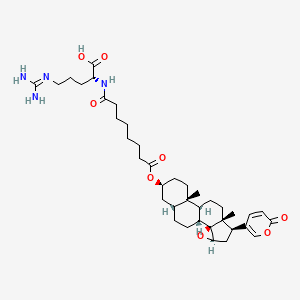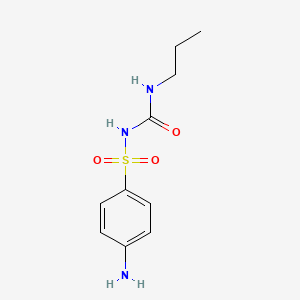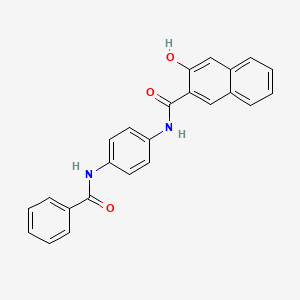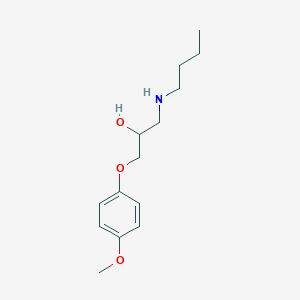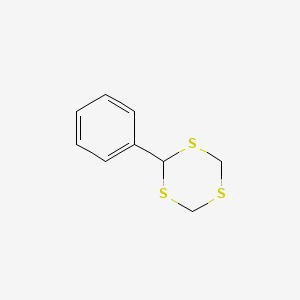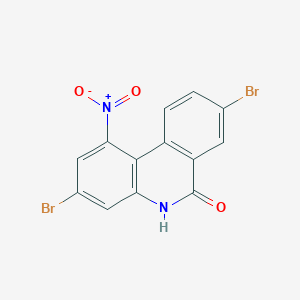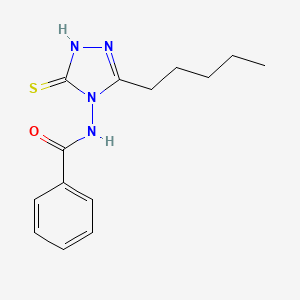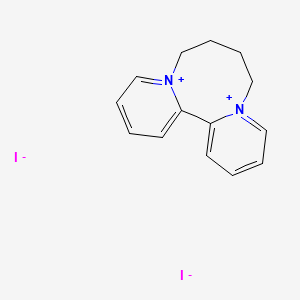
1,1'-Tetramethyl-2,2'-bipyridylium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Tetramethyl-2,2’-bipyridylium diiodide is a bipyridinium salt known for its redox properties. This compound is part of a broader class of bipyridinium salts, which have significant applications in various fields, including electrochemistry and herbicides .
Preparation Methods
The synthesis of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide typically involves the N-alkylation of 2,2’-bipyridine. The reaction conditions often include the use of methyl iodide as the alkylating agent. The process can be carried out under reflux conditions in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1’-Tetramethyl-2,2’-bipyridylium diiodide undergoes various chemical reactions, primarily redox reactions. It can be reduced to form radical cations, which can further undergo reduction to form quinoid structures . Common reagents used in these reactions include reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-Tetramethyl-2,2’-bipyridylium diiodide has several scientific research applications:
Chemistry: It is used in redox flow batteries due to its stable redox properties.
Biology: The compound’s redox properties make it useful in studying electron transfer processes.
Industry: It is used in the development of electrochromic devices and molecular machines.
Mechanism of Action
The mechanism of action of 1,1’-Tetramethyl-2,2’-bipyridylium diiodide involves its redox properties. The compound can accept and donate electrons, making it a useful redox mediator. The molecular targets and pathways involved include electron transfer chains in various chemical and biological systems .
Comparison with Similar Compounds
1,1’-Tetramethyl-2,2’-bipyridylium diiodide can be compared with other bipyridinium salts such as paraquat (1,1’-dimethyl-4,4’-bipyridinium) and diquat (1,1’-ethylene-2,2’-bipyridinium). While all these compounds share similar redox properties, 1,1’-Tetramethyl-2,2’-bipyridylium diiodide is unique due to its specific structural configuration and the presence of methyl groups, which influence its redox potential and stability .
Properties
CAS No. |
25015-62-7 |
|---|---|
Molecular Formula |
C14H16I2N2 |
Molecular Weight |
466.10 g/mol |
IUPAC Name |
7,12-diazoniatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene;diiodide |
InChI |
InChI=1S/C14H16N2.2HI/c1-3-9-15-11-5-6-12-16-10-4-2-8-14(16)13(15)7-1;;/h1-4,7-10H,5-6,11-12H2;2*1H/q+2;;/p-2 |
InChI Key |
YHCVVGUCNDHNMC-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N+]2=CC=CC=C2C3=CC=CC=[N+]3C1.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


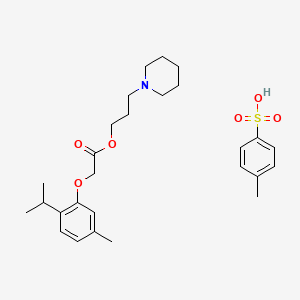

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

